4-Chloronaphthalen-2-amine
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Overview
Description
4-Chloronaphthalen-2-amine is an organic compound with the molecular formula C₁₀H₈ClN. It is a derivative of naphthalene, where an amine group is attached to the second position and a chlorine atom is attached to the fourth position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloronaphthalen-2-amine can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 2-nitronaphthalene, followed by reduction to 2-naphthylamine. The final step involves chlorination at the fourth position to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation and chlorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloronaphthalen-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Various amine derivatives.
Substitution: Substituted naphthalenes with different functional groups.
Scientific Research Applications
4-Chloronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloronaphthalen-2-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Chloronaphthalen-1-amine
- 1-Chloronaphthalen-2-amine
- 4-Bromonaphthalen-2-amine
Comparison: 4-Chloronaphthalen-2-amine is unique due to the specific positioning of the chlorine and amine groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
4-chloronaphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKONFKVUFZXPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541446 |
Source
|
Record name | 4-Chloronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90799-46-5 |
Source
|
Record name | 4-Chloronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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